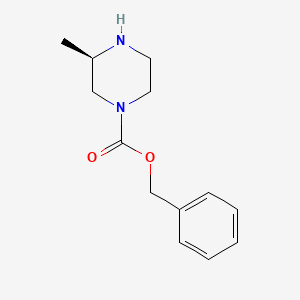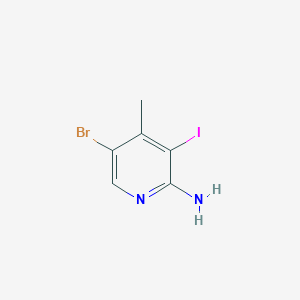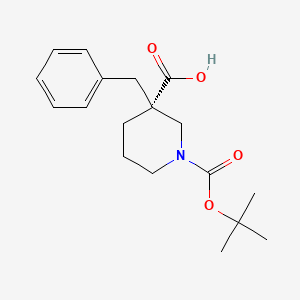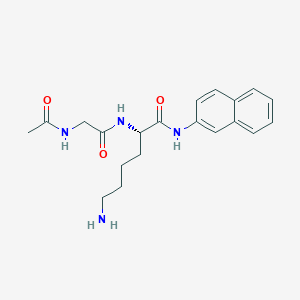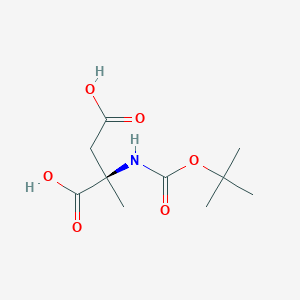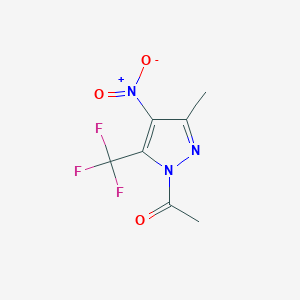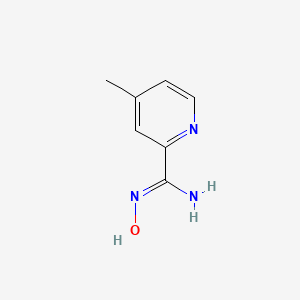
N-Hydroxy-4-methyl-pyridine-2-carboxamidine
Descripción general
Descripción
N-Hydroxy-4-methyl-pyridine-2-carboxamidine, also known as NMPC, is a small organic molecule that belongs to the family of amidoximes. This compound belongs to the class of organic compounds known as sulfanilides .
Molecular Structure Analysis
The molecular weight of N-Hydroxy-4-methyl-pyridine-2-carboxamidine is 151.17 g/mol. The SMILES string representation of the molecule isCc1ccnc(O)c1 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties Optimization
- The modification of the pyridine moiety, specifically the displacement of the methyl group in pyrido[1,2-a]pyrimidine nuclei, is studied to enhance the biological properties of related compounds. This research involves synthesizing targeted compounds for biological activity evaluation, particularly their analgesic properties (Ukrainets et al., 2015).
Antiprotozoal Agents Development
- Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized for their potential as antiprotozoal agents. These compounds, including variations with N-Hydroxy-4-methyl-pyridine-2-carboxamidine, exhibit strong DNA affinities and in vitro effectiveness against Trypanosoma and Plasmodium falciparum, as well as in vivo activity in trypanosomal mouse models (Ismail et al., 2004).
Synthesis Techniques and Novel Compounds
- Advanced synthesis techniques like microwave-assisted reactions are used to create novel compounds related to N-Hydroxy-4-methyl-pyridine-2-carboxamidine. These compounds have shown biological activities and are synthesized more efficiently compared to conventional methods (Youssef et al., 2012).
Application in Heterocyclic Synthesis
- N-Hydroxy-4-methyl-pyridine-2-carboxamidine derivatives are used in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles, highlighting their role in developing diverse functionalized heterocyclic compounds (Grošelj et al., 2013).
Antimicrobial Activity
- Novel compounds derived from N-Hydroxy-4-methyl-pyridine-2-carboxamidine have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown significant activity against bacterial and fungal strains, indicating potential applications in antimicrobial therapies (Zhuravel et al., 2005).
Propiedades
IUPAC Name |
N'-hydroxy-4-methylpyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-9-6(4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWYLNDWBHKPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-methyl-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)
![2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436617.png)
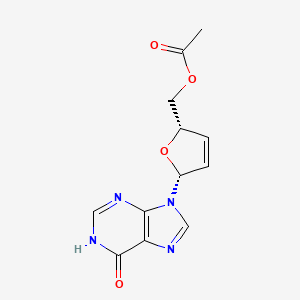
![3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436625.png)

